trans-3,5-Dihydroxy-piperidine-1-carboxylic acid t-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

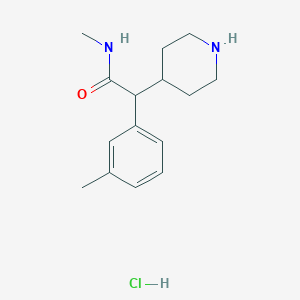

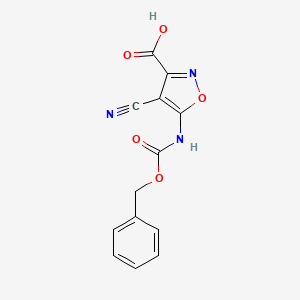

“trans-3,5-Dihydroxy-piperidine-1-carboxylic acid t-butyl ester” is a chemical compound with the molecular formula C10H19NO4 . It has a molecular weight of 217.27 . It is a potent heterocyclic compound.

Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, involves various methods. One common method is the N-heterocyclization of primary amines with diols . Another method involves the hydroamination of unactivated olefins with primary and secondary alkylamines .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1 .Physical And Chemical Properties Analysis

“this compound” is a light yellow solid . It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications

Synthetic Utility in Piperidine Derivatives Trans-3,5-Dihydroxy-piperidine-1-carboxylic acid t-butyl ester has been utilized in the synthesis of a variety of piperidine derivatives. For instance, 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, closely related to this compound, have been used to create optically pure piperidines with substituents alpha to nitrogen. These piperidines are versatile intermediates for a broad range of amines containing a substituted piperidine subunit, demonstrating its utility in creating complex molecular structures (Acharya & Clive, 2010).

Role in Stereochemical Synthesis The compound plays a crucial role in the enantio- and diastereoselective synthesis of various organic compounds. For instance, a study achieved the synthesis of the methyl ester of 3,5-trans-(3R,5R)-carbapenam-3-carboxylic acid from 3-hydroxypyridine via a related piperidine derivative, indicating its importance in achieving specific stereochemical configurations in organic synthesis (Tanaka, Sakagami, & Ogasawara, 2002).

Applications in Alkaloid Synthesis This compound is also used in the synthesis of biologically active alkaloids. A study demonstrated the use of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, a similar compound, for preparing alkaloids like sedridine, allosedridine, and coniine in a stereoselective manner, highlighting its role in producing complex natural products (Passarella et al., 2005).

Safety and Hazards

The safety information for “trans-3,5-Dihydroxy-piperidine-1-carboxylic acid t-butyl ester” indicates that it is a warning substance . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate is a key chiral intermediate used in the synthesis of the side chain of the lipid-lowering drug rosuvastatin . The primary target of this compound is the enzyme carbonyl reductase, which shows excellent activity for the biosynthesis of this compound .

Mode of Action

The interaction of tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate with its target, carbonyl reductase, leads to the biosynthesis of the compound. This process requires the cofactor NADH/NADPH .

Biochemical Pathways

The biosynthesis of tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate involves the use of carbonyl reductase and a cofactor co-immobilization strategy . This process leads to the in situ regeneration of the cofactor, contributing to the high yield and enantioselectivity of the synthesis .

Result of Action

The result of the action of tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate is the production of a key chiral intermediate for the synthesis of the side chain of rosuvastatin . This contributes to the overall efficacy of rosuvastatin, a lipid-lowering drug .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate. For instance, the use of a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy was developed, which achieved in situ cofactor regeneration . This strategy showed high enantioselectivity and yield, demonstrating the potential of the self-sufficient biocatalyst for the asymmetric biosynthesis of rosuvastatin intermediate .

properties

IUPAC Name |

tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUUHOYXJWSXIA-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1271240-62-0 |

Source

|

| Record name | tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2566629.png)

![Methyl 2-[8-[(4-carbamoylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2566630.png)

![Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-,methyl ester](/img/structure/B2566635.png)

![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566642.png)